molecular formula C22H28N2O5S B2692012 ethyl 4-(4-(N,N-dipropylsulfamoyl)benzamido)benzoate CAS No. 312592-54-4

ethyl 4-(4-(N,N-dipropylsulfamoyl)benzamido)benzoate

Cat. No.: B2692012
CAS No.: 312592-54-4
M. Wt: 432.54
InChI Key: CFWYQTWGLUNCOX-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(N,N-dipropylsulfamoyl)benzamido)benzoate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a benzamido group and a sulfamoyl group, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-(N,N-dipropylsulfamoyl)benzamido)benzoate typically involves multiple steps. One common method starts with the preparation of 4-aminobenzoic acid, which is then reacted with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is further reacted with 4-(N,N-dipropylsulfamoyl)benzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(N,N-dipropylsulfamoyl)benzamido)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Ethyl 4-(4-(N,N-dipropylsulfamoyl)benzamido)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-(4-(N,N-dipropylsulfamoyl)benzamido)benzoate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A simpler analog used in local anesthetics.

    4-(N,N-dipropylsulfamoyl)benzoic acid: Shares the sulfamoyl group but lacks the ester functionality.

Uniqueness

Ethyl 4-(4-(N,N-dipropylsulfamoyl)benzamido)benzoate is unique due to its combined benzamido and sulfamoyl groups, which confer distinct chemical and biological properties. This dual functionality makes it more versatile in research applications compared to its simpler analogs.

Properties

IUPAC Name

ethyl 4-[[4-(dipropylsulfamoyl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-4-15-24(16-5-2)30(27,28)20-13-9-17(10-14-20)21(25)23-19-11-7-18(8-12-19)22(26)29-6-3/h7-14H,4-6,15-16H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWYQTWGLUNCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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